2-(1-(Isoquinolin-1-yl)ethyl)-N,N-dimethylhydrazinecarbothioamide
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Overview
Description
2-(1-(Isoquinolin-1-yl)ethyl)-N,N-dimethylhydrazinecarbothioamide is a complex organic compound that features an isoquinoline moiety. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 2-(1-(Isoquinolin-1-yl)ethyl)-N,N-dimethylhydrazinecarbothioamide, often involves cyclization reactions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . Another method involves the use of substituted alkynes with o-haloarylamidines in the presence of nickel catalysts .
Industrial Production Methods
Industrial production of isoquinoline derivatives typically employs environmentally friendly and catalyst-free processes. For example, the synthesis of N-isoquinolin-1-yl carbamates can be achieved using hetaryl ureas and alcohols without the need for catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Isoquinolin-1-yl)ethyl)-N,N-dimethylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by molecular iodine under sealed tube conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the isoquinoline moiety.
Common Reagents and Conditions
Common reagents for these reactions include molecular iodine for oxidation and various substituted alkynylbenzaldehydes for cyclization reactions .
Major Products Formed
The major products formed from these reactions include substituted isoquinoline derivatives, which can be further transformed into various biologically active compounds .
Scientific Research Applications
2-(1-(Isoquinolin-1-yl)ethyl)-N,N-dimethylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Isoquinoline derivatives are known for their antimicrobial and anti-cancer properties.
Medicine: These compounds are components of various drugs used to treat diseases such as malaria and cancer.
Industry: Employed in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(Isoquinolin-1-yl)ethyl)-N,N-dimethylhydrazinecarbothioamide involves its interaction with molecular targets in biological systems. The isoquinoline moiety is known to bind to DNA and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL): Known for its use as a chelating ligand in polymerization reactions.
2-(Isoquinolin-1-yl)benzoic acids: Used as precursors for the synthesis of alkaloids.
Uniqueness
2-(1-(Isoquinolin-1-yl)ethyl)-N,N-dimethylhydrazinecarbothioamide is unique due to its specific structure, which combines an isoquinoline moiety with a hydrazinecarbothioamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
87555-54-2 |
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Molecular Formula |
C14H18N4S |
Molecular Weight |
274.39 g/mol |
IUPAC Name |
3-(1-isoquinolin-1-ylethylamino)-1,1-dimethylthiourea |
InChI |
InChI=1S/C14H18N4S/c1-10(16-17-14(19)18(2)3)13-12-7-5-4-6-11(12)8-9-15-13/h4-10,16H,1-3H3,(H,17,19) |
InChI Key |
NUWUZHOZAGKMQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)NNC(=S)N(C)C |
Origin of Product |
United States |
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